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Compound of Interest

Compound Name: Tenofovir hydrate

Cat. No.: B1662510 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties and

solubility characteristics of tenofovir hydrate, a critical active pharmaceutical ingredient (API)

in antiviral therapy. The information presented herein is intended to support research,

development, and formulation activities by providing a consolidated resource of quantitative

data, detailed experimental methodologies, and a visualization of its metabolic activation

pathway.

Physicochemical Properties of Tenofovir Hydrate
Tenofovir, an acyclic nucleotide analog of adenosine monophosphate, is a potent reverse

transcriptase inhibitor.[1][2] It is typically available as a white to off-white crystalline powder.[3]

The physicochemical properties of tenofovir hydrate are summarized in the table below. For

comparative purposes, properties of its widely used prodrugs, tenofovir disoproxil fumarate

(TDF) and tenofovir alafenamide (TAF), are also included.
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Property Tenofovir Hydrate
Tenofovir
Disoproxil
Fumarate (TDF)

Tenofovir
Alafenamide (TAF)

Molecular Formula C₉H₁₆N₅O₅P
C₁₉H₃₀N₅O₁₀P ·

C₄H₄O₄
C₂₁H₂₉N₆O₅P

Molecular Weight 305.23 g/mol [4] 635.5 g/mol 476.47 g/mol

Melting Point 276 - 280 °C[1] 115 °C Not specified

pKa

1.35 (strongest

acidic), 3.74

(strongest basic)[2]

3.75[5] Not specified

logP -1.6[1] 1.25[5] Not specified

Solubility Profile
The solubility of tenofovir is a critical factor influencing its bioavailability and formulation design.

Tenofovir's solubility is influenced by the presence of polar functional groups, such as hydroxyl

and phosphinic acid groups, which facilitate hydrogen bonding with polar solvents like water.[3]

Its solubility is also pH-dependent.[3]

Solvent/Medium Solubility of Tenofovir Hydrate

Water 10 mg/mL[4][6]

Phosphate-Buffered Saline (PBS, pH 7.2) ~2.5 mg/mL

Dimethyl Sulfoxide (DMSO) ≥ 6 mg/mL[7]

Ethanol, Methanol, Isopropanol, Acetone,

Acetonitrile
Very low solubility[8]

Experimental Protocols
This section outlines detailed methodologies for the determination of key physicochemical

properties of tenofovir hydrate.
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Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard approach for determining the equilibrium solubility of a

compound.

Protocol:

Preparation of Saturated Solution: An excess amount of tenofovir hydrate is added to a

known volume of the desired solvent (e.g., water, PBS, DMSO) in a sealed, temperature-

controlled container.

Equilibration: The container is agitated at a constant temperature (e.g., 25°C or 37°C) for a

sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the

dissolved and undissolved solid.

Phase Separation: The suspension is centrifuged to pellet the undissolved solid. The

supernatant is then carefully filtered through a chemically inert filter (e.g., 0.22 µm PVDF)

that does not absorb the drug.

Quantification: The concentration of tenofovir in the clear filtrate is determined using a

validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with

UV detection. A standard calibration curve of tenofovir is used for accurate quantification.

Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified

temperature.

pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the acid dissociation constants

(pKa) of a substance.

Protocol:

Instrument Calibration: A potentiometer is calibrated using standard aqueous buffers of

known pH (e.g., pH 4, 7, and 10).

Sample Preparation: A solution of tenofovir hydrate (e.g., 1 mM) is prepared in a suitable

solvent, and the ionic strength is maintained with a background electrolyte like 0.15 M
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potassium chloride. The solution is purged with nitrogen to remove dissolved carbon dioxide.

Titration: The solution is placed in a thermostated vessel with a magnetic stirrer. A calibrated

pH electrode is immersed in the solution. The solution is titrated with a standardized solution

of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), added in small

increments.

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing

the system to reach equilibrium.

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant

added. The pKa values correspond to the pH at the half-equivalence points, which can be

determined from the inflection points of the curve.

logP Determination (Shake-Flask and HPLC Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

Protocol:

Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, e.g., pH 7.4)

are mixed and allowed to saturate each other for 24 hours. The two phases are then

separated.

Partitioning: A known amount of tenofovir hydrate is dissolved in one of the phases

(typically the one in which it is more soluble). This solution is then mixed with an equal

volume of the other pre-saturated phase in a sealed container.

Equilibration: The mixture is agitated at a constant temperature for a sufficient time to allow

for partitioning equilibrium to be reached.

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol

and aqueous layers.

Quantification: The concentration of tenofovir in each phase is determined by a suitable

analytical method, such as HPLC-UV.
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Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of

tenofovir in the octanol phase to its concentration in the aqueous phase. The logP is the

base-10 logarithm of P.

Melting Point Determination (Capillary Method)
The melting point is a fundamental physical property that provides information about the purity

and identity of a crystalline solid.

Protocol:

Sample Preparation: A small amount of finely powdered, dry tenofovir hydrate is packed

into a capillary tube to a height of 2-4 mm.

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

Heating: The sample is heated at a controlled rate. A rapid heating rate can be used for an

initial approximate determination, followed by a slower rate (e.g., 1-2 °C/min) for a precise

measurement.

Observation: The temperature at which the first drop of liquid appears (onset of melting) and

the temperature at which the last solid particle melts (completion of melting) are recorded.

This range is the melting point of the substance. For highly pure compounds, this range is

typically narrow.

Metabolic Activation of Tenofovir
Tenofovir is administered as a prodrug (TDF or TAF) to enhance its oral bioavailability.[1] Once

absorbed, these prodrugs are metabolized intracellularly to the active form, tenofovir

diphosphate.[1] This active metabolite then inhibits the viral reverse transcriptase, a crucial

enzyme for viral replication.[1]
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Metabolic activation pathway of tenofovir prodrugs.

Conclusion
This technical guide provides a comprehensive summary of the key physicochemical properties

and solubility of tenofovir hydrate, along with detailed experimental protocols for their

determination. The data and methodologies presented are essential for scientists and

researchers involved in the development, formulation, and analysis of tenofovir-based antiviral

therapies. A clear understanding of these fundamental properties is crucial for optimizing drug

delivery, ensuring product quality, and advancing the development of new and improved

therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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